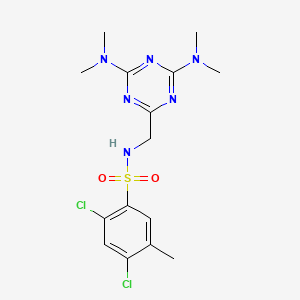
1-(Nonafluorobutyl)trifluoroethanesultone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Nonafluorobutyl)trifluoroethanesultone is a chemical compound with the molecular formula C6F12O3S and a molecular weight of 380.11 .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not explicitly mentioned in the search results .Wissenschaftliche Forschungsanwendungen
Electrochemical Studies
1-(Nonafluorobutyl)trifluoroethanesultone has been studied in electrochemical contexts. For instance, Fujinaga and Sakamoto (1977) explored the dissociation of various sulfonates, including trifluoromethanesulfonic acid, in non-aqueous solvents, highlighting the importance of such compounds in electrochemistry (Fujinaga & Sakamoto, 1977).
Synthesis and Reactivity
A study by Zhang et al. (2014) detailed the synthesis and reactivity of tetrafluoroethane β-sultone derivatives, including their application in creating fluoroalkylsulfonic acids and derivatives. These compounds have significant implications in medicinal chemistry and materials science (Zhang et al., 2014).
Catalysis
Gallium(III) trifluoromethanesulfonate, related to this compound, has been used as a catalyst in Friedel-Crafts reactions. Prakash et al. (2003) demonstrated its effectiveness and environmentally friendly characteristics in various organic reactions (Prakash et al., 2003).
Reaction with Hydrazine Hydrate
Saloutin et al. (1997) investigated the reaction of fluoroalkyl-containing compounds with hydrazine hydrate, leading to the formation of various pyrazolidones. This highlights its potential in synthesizing nitrogen-containing heterocycles (Saloutin et al., 1997).
Solvolysis Studies
Subramanian and Hanack (1972) explored the properties of nonafluorobutanesulfonates (“nonaflates”), closely related to this compound. They found that nonaflates are excellent leaving groups in solvolysis reactions, suggesting potential applications in organic synthesis (Subramanian & Hanack, 1972).
Fluorinating Agents
The research by Banks (1998) on fluorinating agents like F-TEDA-BF4, which shares some characteristics with this compound, outlines the significant role of such compounds in organic synthesis, particularly for introducing fluorine atoms into molecules (Banks, 1998).
Aminolysis of Epoxides
Chini et al. (1994) described the use of lanthanide(III) trifluoromethanesulfonates in catalyzing the aminolysis of epoxides. The efficiency and selectivity of these reactions are noteworthy for synthesizing β-amino alcohols (Chini et al., 1994).
Organic Synthesis Applications
Ishihara et al. (1996) explored the use of scandium trifluoromethanesulfonate in acylation reactions. Its high catalytic activity enables the modification of various alcohol functional groups, demonstrating the utility of related sulfonates in organic synthesis (Ishihara et al., 1996).
Eigenschaften
IUPAC Name |
3,4,4-trifluoro-3-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)oxathietane 2,2-dioxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F12O3S/c7-1(8,3(11,12)5(14,15)16)2(9,10)4(13)6(17,18)21-22(4,19)20 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWFNBUDPFBKPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(OS1(=O)=O)(F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F12O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70896139 |
Source


|
| Record name | 3,4,4-Trifluoro-3-(nonafluorobutyl)-1,2lambda~6~-oxathietane-2,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70896139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85211-95-6 |
Source


|
| Record name | 3,4,4-Trifluoro-3-(nonafluorobutyl)-1,2lambda~6~-oxathietane-2,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70896139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Nonafluorobutyl)trifluoroethanesultone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(3-Nitrophenyl)amino]cyclohex-2-en-1-one](/img/structure/B2653350.png)




![4-benzoyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2653357.png)


![2-((1H-indol-3-yl)thio)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone](/img/structure/B2653361.png)


